6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
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Overview
Description
6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is an organic compound with the molecular formula C7H6BrNO2 It is a heterocyclic compound containing a bromine atom, a pyridine ring, and a dioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the bromination of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxane moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid
Uniqueness
6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
6-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-2-1-5-7(9-6)11-4-3-10-5/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDVANQTHRNTAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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